2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate is an organic compound with a complex structure that includes a trimethoxyphenyl group, a cycloheptyl ring, and a nitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with cycloheptanone in the presence of a base to form the corresponding cycloheptyl derivative. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2,3,4-trimethoxyphenyl)cycloheptyl 4-aminobenzoate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Wirkmechanismus
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrobenzoate moiety may also play a role in the compound’s biological effects by undergoing reduction to form reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3,4-Trimethoxyphenyl)cycloheptyl acetate
- 2-(2,3,4-Trimethoxyphenyl)cycloheptyl sulfanylacetate
- 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-aminobenzoate
Uniqueness
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate is unique due to its combination of a trimethoxyphenyl group, a cycloheptyl ring, and a nitrobenzoate moiety.
Eigenschaften
CAS-Nummer |
22795-90-0 |
---|---|
Molekularformel |
C23H27NO7 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
[2-(2,3,4-trimethoxyphenyl)cycloheptyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H27NO7/c1-28-20-14-13-18(21(29-2)22(20)30-3)17-7-5-4-6-8-19(17)31-23(25)15-9-11-16(12-10-15)24(26)27/h9-14,17,19H,4-8H2,1-3H3 |
InChI-Schlüssel |
MAFBUJOWFLDDIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2CCCCCC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.